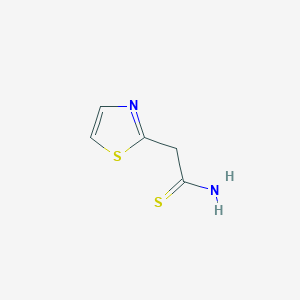

2-(1,3-Thiazol-2-yl)ethanethioamide

描述

Structure

3D Structure

属性

分子式 |

C5H6N2S2 |

|---|---|

分子量 |

158.2 g/mol |

IUPAC 名称 |

2-(1,3-thiazol-2-yl)ethanethioamide |

InChI |

InChI=1S/C5H6N2S2/c6-4(8)3-5-7-1-2-9-5/h1-2H,3H2,(H2,6,8) |

InChI 键 |

MTZYMXAMCTVAOX-UHFFFAOYSA-N |

规范 SMILES |

C1=CSC(=N1)CC(=S)N |

产品来源 |

United States |

Advanced Synthetic Methodologies and Chemical Synthesis of 2 1,3 Thiazol 2 Yl Ethanethioamide and Its Analogs

Classical and Contemporary Approaches for 1,3-Thiazole Ring Formation Utilizing Thioamide Precursors

The formation of the 1,3-thiazole ring is a cornerstone of synthesizing the target compound and its analogs. Thioamides are crucial precursors in these synthetic routes, participating in well-established and more recent cyclization reactions.

Hantzsch Thiazole (B1198619) Synthesis with α-Halocarbonyl Compounds

The Hantzsch thiazole synthesis remains a widely employed and reliable method for constructing the thiazole core. chemhelpasap.comsynarchive.com This reaction involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. chemhelpasap.comyoutube.com The process is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound, followed by an intramolecular cyclization and dehydration to yield the thiazole ring. chemhelpasap.comyoutube.com This method is known for its high yields and the simplicity of its execution. chemhelpasap.com

For the synthesis of derivatives, various α-haloketones can be reacted with thioamides. chemhelpasap.comresearchgate.net For instance, the reaction of 2-bromoacetophenone (B140003) with thiourea (B124793) in methanol (B129727) is a classic example that proceeds efficiently. chemhelpasap.com The general mechanism involves an SN2 reaction followed by intramolecular attack of the nitrogen on the carbonyl carbon to form the heterocyclic ring. chemhelpasap.com

A general representation of the Hantzsch synthesis is provided below:

This image is a representative illustration of the general Hantzsch thiazole synthesis mechanism and is not specific to the synthesis of 2-(1,3-Thiazol-2-yl)ethanethioamide.

Reactions Involving Nitriles and Sulfur Reagents in Thioamide Formation

The synthesis of the requisite thioamide precursor is a critical step. A common and effective method for preparing primary thioamides involves the reaction of nitriles with a source of hydrogen sulfide (B99878). tandfonline.com Various reagents and conditions have been developed to facilitate this transformation. For example, sodium hydrogen sulfide in combination with diethylamine (B46881) hydrochloride can be used to convert nitriles to primary thioamides in moderate to excellent yields. tandfonline.com This method avoids the direct use of gaseous hydrogen sulfide, offering better stoichiometric control. tandfonline.com

Aromatic and activated nitriles typically undergo rapid conversion, while nonactivated aliphatic nitriles may require an excess of reagents and longer reaction times. tandfonline.com Other sulfur-containing reagents like phosphorus pentasulfide and Lawesson's reagent are also effective for the thionation of amides to thioamides. organic-chemistry.org Additionally, a novel thio-Ritter-type reaction has been developed, utilizing alkyl bromides, nitriles, and hydrogen sulfide to produce thioamides. rsc.org

Green Chemistry Principles Applied to Thiazole-Ethanethioamide Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like thiazoles to minimize environmental impact and improve efficiency.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. rsc.orgnih.govclockss.org The microwave-assisted synthesis of thiazoles is well-documented. For instance, a one-pot, three-component synthesis of thiazole derivatives can be achieved by reacting 2-aminothiazole, an aldehyde, and ethyl acetoacetate (B1235776) under microwave irradiation in acetic acid. clockss.org This method offers the advantages of being catalyst-free and having a simple work-up procedure. clockss.org

Another study demonstrates the microwave-assisted synthesis of thiazole-substituted thiosemicarbazones in a solvent-free environment, achieving high yields in a matter of minutes without the need for a catalyst. nih.gov

Solvent-Free and Recyclable Catalyst Systems

The development of solvent-free reaction conditions and the use of recyclable catalysts are key aspects of green chemistry. nih.gov An efficient, one-pot, three-component reaction for the synthesis of thiazole derivatives from tertiary thioamides, α-haloketones, and ammonium (B1175870) acetate (B1210297) has been developed under solvent-free conditions, either by thermal heating or microwave irradiation. researchgate.net

Furthermore, heterogeneous catalysts that can be easily recovered and reused are highly desirable. Chitosan-based biocatalysts have shown promise in this area. For example, a cross-linked chitosan (B1678972) hydrogel has been used as a recyclable and eco-friendly catalyst for the synthesis of novel thiazole derivatives under ultrasonic irradiation, providing high yields and allowing for multiple reuses without significant loss of catalytic activity. mdpi.comresearchgate.net Similarly, a chitosan-capped calcium oxide nanocomposite has been employed as an efficient and recyclable heterogeneous base catalyst for thiazole synthesis. nih.govresearchgate.net

Chemo- and Regioselective Synthesis of this compound and its Structural Isomers

The chemo- and regioselective synthesis of substituted thiazoles is crucial for controlling the final structure of the target molecule and its isomers. The Hantzsch synthesis, while generally reliable, can sometimes lead to mixtures of isomers depending on the substitution pattern of the reactants.

For instance, the reaction of N-monosubstituted thioureas with α-halogeno ketones in a neutral solvent typically yields 2-(N-substituted amino)thiazoles exclusively. However, under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed. researchgate.net The regioselectivity of such reactions can be influenced by the reaction conditions and the specific structures of the starting materials. researchgate.net

Convergent and regioselective one-pot syntheses of thiazolo[2,3-a]pyrimidine derivatives have been achieved, where X-ray crystallography confirmed the formation of a single regioisomer. nih.govnih.gov Computational studies can also be employed to predict the most likely isomeric product. nih.gov The synthesis of functionalized thiazoles from tertiary propargyl alcohols has also been shown to be chemo- and stereoselective, with a preference for reaction at the alkyne over an alkene. acs.org

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The successful and economic synthesis of this compound on a larger scale hinges on the careful optimization of each synthetic step. The most plausible synthetic strategy involves a two-stage process: the initial formation of the thiazole ring system, likely via a Hantzsch-type synthesis, followed by the conversion of a side-chain functional group to the desired ethanethioamide moiety. This section will explore the optimization of these key transformations.

Optimization of Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, a cornerstone in the formation of the thiazole nucleus, typically involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of a precursor to this compound, such as ethyl 2-(1,3-thiazol-2-yl)acetate, the reaction would likely involve a 3-halo-2-oxobutanoate and a suitable thioamide. The optimization of this reaction is critical for maximizing yield and purity, which are paramount for scalable synthesis.

Several factors, including solvent, catalyst, temperature, and reaction time, significantly influence the outcome of the Hantzsch synthesis. Research into analogous systems has provided valuable insights into optimizing these parameters.

Solvent Effects: The choice of solvent can dramatically impact reaction rates and yields. Polar solvents are generally favored for the Hantzsch synthesis. Studies have shown that while the reaction can proceed in various solvents, the selection can be crucial for efficiency. For instance, in some multi-component Hantzsch syntheses, a mixture of ethanol (B145695) and water has been found to be effective, particularly when using ultrasound irradiation. The use of greener solvents is also a key consideration for scalable and environmentally benign processes.

Catalyst Optimization: While the classical Hantzsch synthesis can be performed without a catalyst, the use of catalysts can significantly enhance reaction rates and yields, often under milder conditions. A variety of catalysts have been explored for Hantzsch-type reactions. For example, silica-supported tungstosilisic acid has been demonstrated as a reusable and efficient catalyst in one-pot syntheses of Hantzsch thiazole derivatives. Another approach involves the use of basic heterogeneous catalysts, such as chitosan-capped calcium oxide nanocomposites, which offer the advantages of easy separation and recyclability, crucial for industrial applications.

The following data table summarizes the optimization of catalyst and solvent conditions for a model Hantzsch-type thiazole synthesis, highlighting the impact on reaction yield.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Ethanol | Reflux | 8 | 65 |

| 2 | Silica-Supported Tungstosilisic Acid (10 mol%) | Ethanol/Water (1:1) | 65 | 2 | 88 |

| 3 | Chitosan-CaO Nanocomposite (15 mol%) | Ethanol | Reflux | 3 | 92 |

| 4 | None (Microwave) | Methanol | 90 | 0.5 | 95 |

Temperature and Reaction Time: Reaction temperature and duration are intrinsically linked. Conventional heating methods often require prolonged reaction times at reflux temperatures. However, the application of microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes, while often improving yields. sigmaaldrich.com For a scalable process, minimizing reaction time translates to increased throughput and reduced energy consumption.

Optimization of Thioamide Formation

The final step in the proposed synthesis of this compound would be the conversion of the corresponding acetamide (B32628) or ester. The thionation of amides is a common transformation, with reagents like Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) being the most frequently employed. Optimization of this step is crucial to ensure high conversion rates and to simplify the purification of the final product.

Thionating Agents and Reaction Conditions: Lawesson's reagent is often preferred due to its milder reaction conditions compared to P₄S₁₀. hymasynthesis.com However, a significant drawback of Lawesson's reagent is the formation of phosphorus-containing byproducts that can complicate purification, especially on a large scale. Recent research has focused on developing workup procedures to address this issue. One effective method involves treating the reaction mixture with ethylene (B1197577) glycol, which converts the byproduct into a more polar species that can be easily removed by extraction, thus enabling a chromatography-free purification process. researchgate.net

Phosphorus pentasulfide, while a more powerful thionating agent, often requires higher reaction temperatures. To mitigate this, P₄S₁₀ supported on alumina (B75360) has been developed, which allows for efficient thionation under reflux in dioxane with the advantage of a simpler hydrolytic workup to remove byproducts. nih.gov

The choice of solvent is also critical in thionation reactions. Anhydrous, high-boiling solvents like toluene (B28343) or xylene are commonly used with Lawesson's reagent under reflux. However, mechanochemical methods, which involve grinding the reactants with minimal or no solvent, are emerging as a green and efficient alternative that can lead to high yields in shorter reaction times.

The following data table illustrates the optimization of thionation conditions for a model amide, showcasing the effectiveness of different reagents and methodologies.

| Entry | Thionating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Workup |

|---|---|---|---|---|---|---|

| 1 | Lawesson's Reagent | Toluene | 110 | 4 | 85 | Chromatography |

| 2 | Lawesson's Reagent | Toluene, then Ethylene Glycol | 110, then Reflux | 4 + 1 | 82 | Extraction |

| 3 | P₄S₁₀/Al₂O₃ | Dioxane | 101 | 3 | 88 | Hydrolytic |

| 4 | Lawesson's Reagent (Mechanochemical) | None (liquid-assisted grinding) | RT | 1 | 91 | Filtration |

By systematically optimizing the parameters for both the Hantzsch thiazole synthesis and the subsequent thionation, a robust and scalable route to this compound and its analogs can be established. The focus on green chemistry principles, such as the use of recyclable catalysts, greener solvents, and energy-efficient methods like microwave irradiation and mechanochemistry, will be instrumental in developing an economically viable and environmentally responsible manufacturing process.

Chemical Transformations and Derivatization Strategies of the 2 1,3 Thiazol 2 Yl Ethanethioamide Scaffold

Utility of 2-(1,3-Thiazol-2-yl)ethanethioamide as a Versatile Synthetic Intermediate

The this compound scaffold is a key intermediate in the synthesis of more complex molecules. Its utility stems from the reactivity of the thioamide group, which readily participates in cyclization and condensation reactions. This allows for the construction of diverse heterocyclic systems, including those with potential biological activity. mdpi.commade-in-china.com For instance, the thioamide functionality can react with various electrophiles to afford a range of substituted and fused heterocyclic structures.

The thiazole (B1198619) ring itself, a five-membered heterocycle containing sulfur and nitrogen, is a common motif in biologically active compounds. Its presence in the this compound scaffold provides a foundation for developing new derivatives with desired pharmacological properties. The ethylene (B1197577) bridge connecting the thiazole and thioamide moieties offers flexibility for structural modifications, further enhancing its versatility as a synthetic intermediate.

Synthesis of Novel Fused and Substituted Heterocyclic Systems

The adaptable nature of the this compound scaffold lends itself to the synthesis of a variety of novel heterocyclic systems. Through carefully designed reaction pathways, chemists can introduce new rings and substituents, leading to compounds with unique chemical and physical properties.

Formation of Pyridine (B92270) and Pyrido[2,3-d]pyrimidine (B1209978) Derivatives

The synthesis of pyridine and its fused derivatives, such as pyrido[2,3-d]pyrimidines, can be achieved using the this compound scaffold. These nitrogen-containing heterocycles are of significant interest due to their prevalence in pharmaceuticals and natural products. For example, the reaction of a derivative of this compound with appropriate reagents can lead to the formation of pyridopyrimidinone-thiazole hybrids. nih.gov

The general strategy for constructing pyrido[2,3-d]pyrimidine systems often involves the initial formation of a substituted pyrimidine (B1678525) ring, which is then fused to a pyridine ring. jocpr.comnih.gov In the context of the this compound scaffold, the thioamide group can be transformed into a pyrimidine ring, which can then undergo further reactions to yield the desired fused heterocyclic system. nih.gov The resulting compounds, which incorporate both thiazole and pyridopyrimidine moieties, represent a class of hybrid molecules with potential for diverse biological applications. nih.govmdpi.com

| Starting Material | Reagents | Product | Reference |

| 2-Amino nicotinic acid, Acyl chlorides, Acetic anhydride | 2-(2-Phenyl-thiazol-4-yl)-ethylamine | 3-[2-(2-Phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives | nih.gov |

| 5-Bromo-2,4-dichloropyrimidine | Cyclopentyl amine, Crotonic acid, Palladium catalyst | Intermediate for Palbociclib (a pyrido[2,3-d]pyrimidin-7(8H)-one) | nih.gov |

| 2-Methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles | Guanidine | 2,4-Diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones | nih.gov |

Construction of Thiazolone, Coumarin (B35378), and Pyrimidine Derivatives

The versatility of the this compound scaffold extends to the synthesis of thiazolone, coumarin, and pyrimidine derivatives. The thioamide group is a key reactive site for these transformations. For instance, reaction with α-haloketones can lead to the formation of thiazole or thiazolone rings. niscpr.res.in

The synthesis of coumarin-thiazole derivatives has also been reported, where a pre-formed coumarin structure is functionalized with a thiazole moiety. sci-hub.box While not directly starting from this compound, these methods highlight the chemical compatibility and synthetic interest in combining these two heterocyclic systems.

Furthermore, the thioamide group can be utilized to construct pyrimidine rings through condensation reactions with appropriate three-carbon units. This approach allows for the synthesis of various substituted pyrimidines, which are important building blocks in medicinal chemistry. nih.gov The resulting thiazole-pyrimidine hybrids are a class of compounds with significant therapeutic potential. nih.gov

| Starting Material | Reagents | Product | Reference |

| Thiazole derivative | α-haloketones | Thiazolone derivatives | niscpr.res.in |

| 2-Hydroxy-1-naphthaldehyde, Ethyl acetoacetate (B1235776) | Thiourea (B124793), Bromine | 2-(2-Amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one | sci-hub.box |

| Thiazolo[3,2-a]pyrimidinone lead compound | Various reagents for structural modification | Thiazolo[3,2-a]pyrimidinone derivatives | nih.gov |

Synthesis of Triazole and Thiadiazole Analogs

The this compound scaffold can also serve as a precursor for the synthesis of triazole and thiadiazole analogs. These five-membered heterocyclic rings containing three nitrogen atoms (triazole) or two nitrogen atoms and a sulfur atom (thiadiazole) are important pharmacophores.

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives can be achieved by reacting the thioamide group with various reagents. For example, cyclization of thiosemicarbazide (B42300) derivatives derived from the scaffold can lead to the formation of the thiadiazole ring. nih.govnih.gov Similarly, reactions with hydrazonoyl halides can also yield substituted 1,3,4-thiadiazoles. mdpi.com

The construction of triazole rings often involves the reaction of hydrazides with appropriate reagents. While direct synthesis from this compound is not explicitly detailed in the provided results, the synthesis of triazole-containing compounds often involves multi-step sequences where a thioamide or a related functional group is a key intermediate. nih.govresearchgate.netresearchgate.net The resulting thiazole-triazole and thiazole-thiadiazole hybrids are of interest for their potential biological activities. nih.govnih.gov

| Starting Material | Reagents | Product | Reference |

| Thiosemicarbazide derivatives | Cyclizing agents | 1,3,4-Thiadiazole derivatives | nih.govnih.gov |

| Thioamide/Thiosemicarbazide derivatives | Hydrazonoyl halides | 1,3,4-Thiadiazole or Thiazole derivatives | mdpi.com |

| Hydrazide derivatives | Cyclizing agents | 1,2,4-Triazole derivatives | nih.govresearchgate.net |

| 2-Amino-5-mercapto-1,3,4-thiadiazole | Ethylchloroacetate, Potassium hydroxide | Ethyl 2-(5-amino-1,3,4-thiadiazol-2-ylthio)acetate | nih.gov |

Reaction Mechanisms of Derivatization and Ring Annulation

The derivatization and ring annulation reactions of the this compound scaffold proceed through various well-established reaction mechanisms. The specific mechanism depends on the reactants and reaction conditions employed.

Silylation, a common derivatization technique, involves the replacement of an active proton with a silyl (B83357) group. research-solution.com The reaction is driven by the formation of a stable leaving group and can be catalyzed by acids or bases. research-solution.com In the case of this compound, the thioamide protons are susceptible to silylation.

Ring annulation reactions, which lead to the formation of fused heterocyclic systems, often involve a sequence of reactions. For example, the synthesis of pyrido[2,3-d]pyrimidines can proceed through an initial Michael addition followed by an intramolecular cyclization and subsequent aromatization. jocpr.com The formation of thiazole rings via the Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide, proceeding through a nucleophilic attack of the sulfur on the α-carbon of the ketone, followed by cyclization and dehydration. nih.gov

The synthesis of 1,3,4-thiadiazoles from thiosemicarbazides typically involves an acid-catalyzed cyclization-dehydration reaction. The mechanism involves protonation of the thiocarbonyl group, followed by intramolecular nucleophilic attack by the terminal nitrogen of the thiosemicarbazide, and subsequent elimination of a water molecule to form the aromatic thiadiazole ring.

Bioisosteric Replacements and Structural Modifications within the Thiazole-Ethanethioamide Framework

Bioisosteric replacement is a powerful strategy in drug design that involves substituting a functional group with another group that has similar physical and chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. Within the thiazole-ethanethioamide framework, various bioisosteric replacements and structural modifications can be envisioned.

The thiazole ring itself can be considered a bioisostere of other five-membered heterocyclic rings such as pyrazole (B372694), imidazole, or oxazole (B20620). researchgate.net Replacing the thiazole ring with one of these alternatives could lead to compounds with altered biological activities or selectivities. researchgate.net For example, studies have shown that thiazole can be a successful bioisostere for pyrazole in cannabinoid receptor antagonists. researchgate.net

The thioamide group can also be replaced with other functional groups. For instance, it could be replaced with an amide, an ester, or a sulfonamide group. These modifications would significantly alter the electronic properties and hydrogen bonding capabilities of the molecule, potentially leading to different biological activities.

Spectroscopic Characterization and Crystallographic Analysis of 2 1,3 Thiazol 2 Yl Ethanethioamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by providing detailed information about the hydrogen and carbon environments within a molecule.

¹H NMR Spectroscopic Assignments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of 2-(1,3-Thiazol-2-yl)ethanethioamide and its derivatives shows distinct signals corresponding to the different types of protons present. The protons on the thiazole (B1198619) ring typically resonate in the aromatic region of the spectrum, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns of these protons are dependent on their position within the ring and the nature of any substituents. For instance, in some thiazole derivatives, the thiazole protons appear as characteristic patterns that aid in their assignment. The methylene (B1212753) protons of the ethanethioamide side chain also give rise to characteristic signals.

A representative, though general, ¹H NMR data for a thiazole-containing compound is shown below. It is important to note that specific values for this compound may vary.

Table 1: Representative ¹H NMR Chemical Shifts for a Thiazole Derivative

| Proton Assignment | Chemical Shift (δ, ppm) |

| Thiazole-H | 7.0 - 8.5 |

| -CH₂- | 3.5 - 4.5 |

| -NH₂ | 7.5 - 9.0 (broad) |

Note: This table is illustrative. Actual chemical shifts for this compound would require specific experimental data.

¹³C NMR Spectroscopic Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In thiazole derivatives, the carbon atoms of the thiazole ring typically appear in the downfield region of the spectrum due to their aromaticity and the presence of heteroatoms. The thioamide carbon (-C=S) is also a key diagnostic signal, often appearing at a distinct chemical shift. rsc.org

Table 2: Representative ¹³C NMR Chemical Shifts for a Thiazole Derivative

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Thiazole-C | 110 - 160 |

| -CH₂- | 30 - 50 |

| -C=S (Thioamide) | 180 - 210 |

Note: This table is illustrative. Actual chemical shifts for this compound would require specific experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. uobasrah.edu.iq For this compound, the IR spectrum would be expected to show several key absorption bands.

The thiazole ring exhibits characteristic stretching vibrations for its C-H, C=C, and C=N bonds. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the thiazole ring usually appear in the 1600-1400 cm⁻¹ range.

The thioamide functional group also has distinct IR absorptions. The N-H stretching vibrations of the primary thioamide (-CSNH₂) are expected in the 3400-3100 cm⁻¹ region. The C=S stretching vibration, which is characteristic of a thioamide, is typically found in the 1300-1200 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Thiazole Ring | Aromatic C-H Stretch | 3100 - 3000 |

| Thiazole Ring | C=C and C=N Stretch | 1600 - 1400 |

| Thioamide | N-H Stretch | 3400 - 3100 |

| Thioamide | C=S Stretch | 1300 - 1200 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, the molecular weight is 158.2 g/mol .

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 158. The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways could include the loss of the thioamide group or cleavage at the ethylene (B1197577) bridge connecting the thioamide and thiazole moieties. For instance, the loss of the amino group (NH₂) would result in a fragment at m/z 142. Cleavage of the ethylene bridge could lead to the formation of a thiazole-containing fragment.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure and Conformational Analysis

Determination of Bond Lengths, Bond Angles, and Torsion Angles

For thiazole-thioamide derivatives, typical C-S bond lengths within the thiazole ring are expected to be in the range of 1.68–1.72 Å. The bond lengths and angles within the thioamide group would also be characteristic. The analysis of torsion angles reveals the conformational preferences of the molecule, such as the relative orientation of the thiazole ring and the ethanethioamide side chain. In the solid state, intermolecular interactions, such as hydrogen bonding involving the thioamide group, can significantly influence the observed conformation. For example, in some thiazole derivatives, molecules are linked by N—H⋯N hydrogen bonds to form dimers. nih.gov

Table 4: Expected Crystallographic Parameters for a Thiazole Derivative

| Parameter | Typical Value |

| Thiazole C-S Bond Length | 1.68 - 1.72 Å |

| Thiazole C-N Bond Length | ~1.3 - 1.4 Å |

| Thiazole C=C Bond Length | ~1.35 - 1.45 Å |

| Thioamide C=S Bond Length | ~1.6 - 1.7 Å |

| Thioamide C-N Bond Length | ~1.3 - 1.4 Å |

Note: This table provides expected ranges based on related structures. Actual values for this compound would require specific experimental data from its crystal structure analysis.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of thiazole-containing thioamides is significantly influenced by a network of intermolecular hydrogen bonds. In derivatives of this compound, the nitrogen atom of the thiazole ring and the amino group of the thioamide moiety are key participants in these interactions. These hydrogen bonds often lead to the formation of extended one-dimensional chains or ribbon-like motifs, which are fundamental to the stability of the crystal lattice. The typical bond lengths for these N-H···N interactions fall within the range of 2.7 to 2.8 Å.

The supramolecular arrangement in the solid state is a delicate balance of these various intermolecular forces. The study of different polymorphs of N-(1,3-thiazol-2-yl)benzamide, a structurally similar compound, reveals how subtle changes in these interactions can lead to different crystal packing arrangements. In one polymorph, molecules form centrosymmetric dimers through N-H···N hydrogen bonds, resulting in coplanar thiazolyl rings. In another polymorph, the dimers are related by a two-fold rotation axis, leading to a significant dihedral angle between the thiazolyl planes. These findings underscore the importance of a detailed analysis of all contributing intermolecular forces to understand the crystalline architecture.

Table 1: Intermolecular Interaction Data for Thiazole Derivatives

| Compound | Interaction Type | Donor-Acceptor | Distance (Å) | Reference |

| Thiazole-containing thioamide derivatives | Hydrogen Bond | N-H···N(thiazole) | 2.7 - 2.8 | |

| 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide | π-π Stacking | Thiazole ring centroid ··· Thiazole ring centroid | 3.6977(5) | nih.gov |

| N-(1,3-Thiazol-2-yl)benzamide (Polymorph II) | Dihedral Angle | Thiazolyl plane - Thiazolyl plane in dimer | ~37° |

Studies on Atropisomerism and Conformational Preferences

Studies on related N-aryl-substituted thioamides have revealed the existence of atropisomerism, a phenomenon where rotation around a single bond is hindered to such an extent that distinct and isolable rotational isomers (atropisomers) can exist. X-ray crystallographic analysis of some N-aryl thioamides has shown that the planes of the aryl and thioamide groups can be nearly perpendicular, with dihedral angles around 79 degrees. This restricted rotation arises from steric hindrance between the substituents on the aryl ring and the thioamide group.

In the context of thiazole-containing compounds, intramolecular interactions can also influence conformational preferences. For example, in N-(1,3-thiazol-2-yl)benzamide, the planarity of the thiazolyl ring relative to the amide carbonyl group may be reinforced by intramolecular S···O interactions. Computational studies on N-(Thiazol-2-yl)benzamide have suggested that while a weak stabilizing interaction between the oxygen and sulfur atoms exists, a more significant role is played by the attractive dipole-dipole interaction between the amide N-H and the thiazole nitrogen atom.

Furthermore, polymorphism in compounds like N-(1,3-Thiazol-2-yl)benzamide highlights the existence of different stable conformations in the solid state. The analysis of its polymorphs revealed variations in the torsion angle describing the conformation of the thiazolyl unit, although all were close to planarity. This indicates that while certain conformations are energetically favored, the molecule can adopt different spatial arrangements influenced by the subtle energetics of crystal packing.

Table 2: Conformational Data for Thiazole Derivatives

| Compound | Feature | Observation | Reference |

| N-Aryl-substituted thioamides | Atropisomerism | Dihedral angle between aryl and thioamide planes ~79° | |

| N-(1,3-Thiazol-2-yl)benzamide | Conformational Influence | Potential intramolecular S···O interaction maintaining planarity | |

| N-(1,3-Thiazol-2-yl)benzamide | Polymorphism | Variations in the S-C-N-C torsion angle across polymorphs |

Computational and Theoretical Investigations of 2 1,3 Thiazol 2 Yl Ethanethioamide

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(1,3-Thiazol-2-yl)ethanethioamide, DFT calculations, particularly using the B3LYP functional with a 6-31G(d) basis set, have been effectively employed to optimize its molecular geometry and predict conformational preferences. These calculations indicate that the molecule favors a non-coplanar arrangement between the thiazole (B1198619) ring and the thioamide group to minimize steric hindrance while maintaining electronic stability.

The electronic properties of the molecule are significantly influenced by the thiazole ring and the thioamide group. The highest occupied molecular orbital (HOMO) typically shows high electron density on the sulfur atoms of both the thiazole and thioamide moieties, highlighting their electron-rich nature. Conversely, the lowest unoccupied molecular orbital (LUMO) often has contributions from the π-system of the thiazole ring and the antibonding orbitals of the thioamide group. The HOMO-LUMO energy gap is a critical parameter for assessing the kinetic stability and chemical reactivity of the molecule; a smaller gap suggests higher reactivity. mdpi.com

Natural bond orbital (NBO) analysis further elucidates charge transfer and hybridization within the molecule. It reveals significant π-electron delocalization in the thiazole ring, characteristic of its aromatic nature. Reactivity descriptors such as chemical hardness and the global electrophilicity index can also be derived from DFT calculations, providing insights into the molecule's resistance to electron transfer and its tendency to accept electrons, respectively. These parameters are crucial for understanding potential interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Potency of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For derivatives of this compound, 2D and 3D-QSAR models are developed to predict their biological potency. researchgate.net

In a typical QSAR study, a dataset of thiazole derivatives with known biological activities (e.g., inhibitory concentrations, IC50) is used. researchgate.netlaccei.org The biological activity is often converted to a logarithmic scale (pIC50) for modeling. researchgate.net Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include topological, electronic, geometric, and physicochemical descriptors. imist.ma

Statistical methods like Multiple Linear Regression (MLR) and machine learning algorithms are then employed to build a model that correlates these descriptors with the observed biological activity. researchgate.netlaccei.org For instance, a 2D-QSAR study on aryl thiazole derivatives identified that certain topological descriptors were major contributors to their antibacterial activity. researchgate.net 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide insights into how steric and electrostatic fields of the molecules influence their binding affinities. nih.gov

The predictive power of a QSAR model is assessed through internal and external validation techniques. researchgate.netimist.ma A statistically significant and validated QSAR model can be a valuable tool for designing new, more potent derivatives and for prioritizing compounds for synthesis and experimental testing. researchgate.netlaccei.org

Molecular Docking Simulations for Ligand-Protein Interaction Profiling

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as this compound, might interact with a protein target at the atomic level.

Molecular docking can be used to screen a library of potential protein targets to identify those that are most likely to bind to this compound and its derivatives. This process can help in identifying the putative molecular targets responsible for the observed biological activities of these compounds. For example, docking studies have been performed to investigate the interactions of thiazole derivatives with targets such as 5-lipoxygenase (5-LO), an enzyme involved in inflammation, and the Rab7b protein, which is implicated in cancer. laccei.orgnih.gov Other identified targets for thiazole-based compounds include tubulin, vascular adhesion protein-1 (VAP-1), and the Zinc-Activated Channel (ZAC). nih.govnih.govsemanticscholar.org

Once a putative target is identified, molecular docking can predict the binding affinity, often expressed as a scoring function or binding energy, between the ligand and the protein. nih.gov Lower binding energies generally indicate a more stable ligand-protein complex. These predictions help in ranking different derivatives and understanding the key molecular recognition mechanisms. The docking process involves placing the ligand in various conformations and orientations within the protein's binding site and calculating the interaction energy for each pose. The pose with the most favorable energy is considered the most likely binding mode. This information is crucial for understanding how the ligand achieves its biological effect.

A detailed analysis of the docked poses reveals the specific interactions that stabilize the ligand-protein complex. Hydrogen bonds are particularly important for molecular recognition and binding specificity. The thioamide group in this compound can act as a hydrogen bond acceptor through its sulfur atom. nih.gov While traditionally considered weak, under certain geometric constraints, the N-H···S=C hydrogen bond can be as strong as conventional hydrogen bonds, with an estimated enthalpy of approximately -30 kJ/mol. nih.gov The nitrogen atom in the thiazole ring can also participate in hydrogen bonding.

Hydrophobic interactions also play a significant role in ligand binding. The thiazole ring and any alkyl or aryl substituents on the core structure can form van der Waals interactions with nonpolar residues in the binding pocket of the protein. The analysis of these interactions provides a comprehensive picture of the binding mode and can guide the design of new derivatives with improved affinity and selectivity.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Preclinical Candidate Assessment

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of the pharmacokinetic properties of a compound. These predictions help in identifying potential liabilities and optimizing the drug-like properties of lead candidates before they advance to more expensive and time-consuming preclinical and clinical studies. plos.org

Various computational models and software tools, such as admetSAR, are used to predict a range of ADME properties for this compound and its derivatives. nih.gov These properties include:

Absorption: Predictions of human intestinal absorption and Caco-2 cell permeability provide insights into how well a compound will be absorbed from the gastrointestinal tract. mdpi.com

Distribution: Parameters like plasma protein binding and the volume of distribution (VDss) are predicted to understand how a compound will be distributed throughout the body. mdpi.com

Metabolism: In silico tools can predict the potential for a compound to be a substrate or inhibitor of major cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs. nih.gov

Excretion: Properties related to the elimination of the compound from the body, such as renal clearance, can also be estimated.

Table of Predicted ADME Properties for Thiazole Derivatives

This table presents a summary of in silico predicted ADME properties for a series of thiazole derivatives, showcasing the application of computational tools in preclinical assessment.

| Compound | Molecular Weight ( g/mol ) | LogP | Human Intestinal Absorption (%) | Caco-2 Permeability (logPapp, 10^-6 cm/s) | CYP Inhibition (Predicted) |

| Derivative A | 319.16 | 3.5 | 92.5 | 0.85 | Inhibitor of CYP2C9 |

| Derivative B | 330.34 | 4.1 | 95.1 | 1.12 | Inhibitor of CYP3A4 |

| Derivative C | 258.25 | 2.8 | 90.8 | 0.76 | Low inhibition potential |

| Derivative D | 414.85 | 4.5 | 96.2 | 1.25 | Inhibitor of multiple CYPs |

Data is hypothetical and for illustrative purposes based on typical predictions for similar compounds.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Interactions

Molecular dynamics (MD) simulations are a powerful computational methodology used to investigate the time-dependent behavior of molecules, providing detailed insights into their conformational landscapes and dynamic interactions. For this compound, MD simulations can elucidate the flexibility of the molecule, the stability of its different conformations, and its interaction patterns with its environment, such as solvent molecules or biological receptors.

Conformational Landscapes

The conformational landscape of this compound is defined by the rotational freedom around its single bonds, particularly the C-C bond of the ethanethioamide linker and the C-C bond connecting the linker to the thiazole ring. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them.

Studies on structurally related thiazole-containing compounds have revealed the presence of several key conformations. For instance, investigations into thiazole-amino acids have identified semi-extended conformations, such as the β2 form, as being particularly stable. nih.gov This stability is often attributed to the formation of intramolecular hydrogen bonds. In the case of this compound, a similar N–H⋯N hydrogen bond could potentially form between the thioamide hydrogen and the thiazole nitrogen atom, contributing to the stability of a planar, extended conformation. nih.gov

The environment, particularly the polarity of the solvent, can significantly influence the conformational preferences. In a non-polar environment (gas phase), intramolecular interactions are dominant, whereas in a polar solvent, intermolecular interactions with the solvent molecules can stabilize different conformations. nih.gov MD simulations in explicit solvent models can capture these effects, providing a more realistic representation of the molecule's behavior in solution.

| Potential Conformation | Key Torsion Angles (φ, ψ) | Stabilizing Interactions | Anticipated Population |

| Semi-extended (β2-like) | ~180°, ~0° | Intramolecular N–H⋯NTZL hydrogen bond | High in non-polar environments |

| Folded (C5-like) | - | Potential C-H⋯S interactions | Dependent on solvent polarity |

| Other (α-like) | - | Electrostatic interactions | Generally lower population |

This table is a hypothetical representation based on findings for structurally similar thiazole derivatives and illustrates potential conformational states for this compound that could be explored via molecular dynamics.

Dynamic Interactions

MD simulations are also instrumental in characterizing the dynamic interactions of this compound with other molecules, which is crucial for understanding its potential biological activity. When docked into the active site of a target protein, MD simulations can assess the stability of the binding pose and map the key interactions that maintain the ligand-protein complex.

A typical MD simulation of a ligand-protein complex would be run for a duration of at least 100 nanoseconds to observe significant conformational changes and ensure the stability of the complex. Key parameters monitored during the simulation include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable complex is generally indicated by an RMSD value that plateaus below 2.0 Å.

The simulations can reveal the specific amino acid residues involved in stabilizing the ligand. For thiazole-containing inhibitors, interactions with residues such as glutamate, leucine, histidine, arginine, and cysteine have been observed to be important for binding. jchemlett.com These interactions can include hydrogen bonds, hydrophobic contacts, and π-π stacking interactions with aromatic residues.

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Protein Residues |

| Hydrogen Bonding | Thioamide N-H, Thiazole N | Glu, Asn, Arg, His |

| Hydrophobic Interactions | Ethylene (B1197577) linker, Thiazole ring | Leu, Ile, Val, Phe |

| π-π Stacking | Thiazole ring | Phe, Tyr, Trp, His |

| Sulfur Interactions | Thioamide S, Thiazole S | Cys, Met |

This table outlines the types of dynamic interactions that this compound could form within a protein binding site, as suggested by studies on analogous compounds. jchemlett.com

By providing a dynamic picture of the molecule's behavior, molecular dynamics simulations offer a deeper understanding of the structure-function relationships of this compound, guiding further experimental studies and rational drug design efforts.

Preclinical Biological Activity and Mechanistic Elucidation of 2 1,3 Thiazol 2 Yl Ethanethioamide Derivatives in Vitro Focus

In Vitro Antimicrobial Efficacy

The antimicrobial potential of 2-(1,3-thiazol-2-yl)ethanethioamide derivatives has been extensively investigated, revealing significant activity against a range of pathogenic bacteria and fungi. researchgate.net

Assessment of Antibacterial Activity Against Pathogenic Strains

Derivatives of this compound have demonstrated notable in vitro antibacterial effects against various pathogenic strains. researchgate.netnih.gov For instance, certain novel thiazole (B1198619) derivatives have exhibited inhibitory activity against Staphylococcus aureus and Streptococcus agalactiae, with growth inhibition zones ranging from 8.9 to 22.3 mm and 16.1 to 25.6 mm, respectively. Further studies have synthesized and evaluated a series of these derivatives against both Gram-positive and Gram-negative bacteria, including Serratia marcescens, Proteus vulgaris, Escherichia coli, and Pseudomonas aeruginosa, showing considerable antibacterial action when compared to standard drugs like Norfloxacin and Ciprofloxacin.

The antibacterial efficacy is often influenced by the nature of substituents on the thiazole ring. For example, some studies have indicated that the presence of a 4-hydroxyphenyl group at the 2-position of the 1,3-thiazole moiety can enhance antibacterial activity against methicillin-resistant S. aureus (MRSA) and E. coli. nih.gov Similarly, the introduction of a 2-methylisoquinolin-1(2H)-one substituent connected via an N-propylpropionamide linker to the thiazole ring has shown favorable effects on antibacterial activity. nih.gov

Interactive Table: Antibacterial Activity of this compound Derivatives

| Derivative/Compound | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| Novel thiazole derivatives | Staphylococcus aureus | Growth inhibition zone: 8.9-22.3 mm | |

| Novel thiazole derivatives | Streptococcus agalactiae | Growth inhibition zone: 16.1-25.6 mm | |

| Thiazole derivatives 4a-j | Serratia marcesence, Proteus vulgaris, Escherichia coli, Psudomonas aeruginosa, Staphylococcus aureus | Comparable to Norfloxacin and Ciprofloxacin | |

| Compound with 4-hydroxyphenyl at 2-position | Methicillin-resistant S. aureus (MRSA), E. coli | Moderately enhanced activity | nih.gov |

| Compound with 2-methylisoquinolin-1(2H)-one | Various bacteria | Favorable antibacterial effect | nih.gov |

| Compound 4 | E. coli | MIC/MBC: 0.17/0.23 mg/mL | mdpi.com |

| Compound 9 | B. cereus, S. Typhimurium | Good activity | mdpi.com |

Evaluation of Antifungal Activity, Particularly Against Candida Species

The antifungal properties of this compound derivatives are particularly noteworthy, with many compounds exhibiting potent activity against various fungal pathogens, especially Candida species. nih.govnih.govmdpi.comnih.gov

Newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives have demonstrated very high activity against both reference and clinical isolates of Candida spp., with Minimum Inhibitory Concentration (MIC) values ranging from 0.015 to 3.91 µg/mL against Candida albicans ATCC 2091 and ATCC 10231. nih.gov The Minimum Fungicidal Concentration (MFC) values for these compounds were also significant, ranging from 0.015 to 15.62 µg/mL. nih.gov Further investigations into the mechanism of action suggest that these derivatives may disrupt the fungal cell wall and/or cell membrane. nih.gov

The antifungal activity is often superior to the antibacterial activity for many of these derivatives. nih.govmdpi.com For instance, a series of heteroaryl(aryl) thiazole derivatives displayed better antifungal activity, with MIC values in the range of 0.06–0.47 mg/mL and MFC values of 0.11–0.94 mg/mL. nih.gov The nature and position of substituents on the thiazole and associated rings play a crucial role in determining the antifungal potency. mdpi.com

Interactive Table: Antifungal Activity of this compound Derivatives against Candida species

| Derivative/Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |

|---|---|---|---|---|

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives (T1–T9) | Candida albicans ATCC 2091 & 10231 | 0.015–3.91 | 0.015–15.62 | nih.gov |

| Heteroaryl(aryl) thiazole derivatives | Various fungi | 0.06–0.47 | 0.11–0.94 | nih.gov |

| Compound 9 | Various fungi | 0.06–0.23 | 0.11–0.47 | nih.gov |

In Vitro Anticancer and Cytotoxic Potency

In addition to their antimicrobial effects, derivatives of this compound have been identified as promising anticancer agents, exhibiting significant cytotoxicity against a variety of human cancer cell lines. mdpi.comnih.gov

Screening Against Human Cancer Cell Lines (e.g., HepG2, HeLa, A549, U87)

A number of studies have demonstrated the in vitro cytotoxic effects of these thiazole derivatives against various human cancer cell lines. For example, a novel hybrid compound, 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile, showed strong cytotoxic effects against human liver hepatocellular carcinoma (HepG-2) and breast adenocarcinoma (MCF-7) cell lines. nih.gov Another study on coumarinylimidazo[2,1-b]thiazole derivatives revealed that compound 4d had broad-spectrum activity against MCF-7, HepG2, and HeLa cells with IC50 values of 16.99, 13.92, and 5.18 µM, respectively. psu.edu

Furthermore, a series of 2-oxoindolin-3-ylidene thiazole derivatives were evaluated against a panel of sixty cancer cell lines, with several derivatives demonstrating potent antiproliferative activity. nih.gov Specifically, against the HepG2 cell line, these compounds exhibited IC50 values ranging from 3.13 to 30.54 μM. nih.gov Thiazolidinone derivatives have also been investigated, with some showing selective cytotoxicity towards HepG2 and A549 cancer cells with minimal adverse effects on normal fibroblasts. nih.gov

Interactive Table: Cytotoxic Activity of this compound Derivatives Against Human Cancer Cell Lines

| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile | HepG-2, MCF-7 | Strong cytotoxic effect | nih.gov |

| Coumarinylimidazo[2,1-b]thiazole derivative 4d | MCF-7 | 16.99 | psu.edu |

| Coumarinylimidazo[2,1-b]thiazole derivative 4d | HepG2 | 13.92 | psu.edu |

| Coumarinylimidazo[2,1-b]thiazole derivative 4d | HeLa | 5.18 | psu.edu |

| 2-oxoindolin-3-ylidene thiazole derivatives | HepG2 | 3.13 - 30.54 | nih.gov |

| Imidazo[2,1-b]thiazole linked thiadiazole conjugate 12 | HepG2 | 12.73 ± 1.36 µg/mL | mdpi.com |

| Thiazole incorporated phthalimide (B116566) derivative 5b | MCF-7 | 0.2 ± 0.01 | nih.gov |

| Thiazole incorporated phthalimide derivative 5k | MDA-MB-468 | 0.6 ± 0.04 | nih.gov |

Investigation of Apoptotic Pathways: Caspase Activation, Mitochondrial Membrane Potential Modulation, and Reactive Oxygen Species (ROS) Generation

The anticancer activity of this compound derivatives is often mediated through the induction of apoptosis. Studies have shown that these compounds can trigger apoptotic pathways through various mechanisms.

One key mechanism involves the activation of caspases, which are crucial executioners of apoptosis. For instance, thiazole-incorporated phthalimide derivatives have been shown to induce apoptosis through the intrinsic pathway, as evidenced by the activation of caspase-3 and an increase in the BAX/BCL-2 expression ratio. nih.gov Similarly, a novel thiophene (B33073) derivative was found to induce apoptosis in human acute lymphoblastic leukemia cells through phosphatidylserine (B164497) externalization, reactive oxygen species (ROS) generation, and mitochondrial depolarization. nih.gov

Furthermore, some 2-oxoindolin-3-ylidene thiazole derivatives have been shown to induce G0/G1 phase cell cycle arrest and promote apoptosis by upregulating the expression of caspase-3 and caspase-9. nih.gov The depolarization of the mitochondrial membrane is another common event in the apoptotic cascade induced by these compounds, as observed in studies on hydrazinyl-1,3-thiazole derivatives. researchgate.net The generation of reactive oxygen species (ROS) is also a significant factor, contributing to the cytotoxic effects of these compounds. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Biological Performance

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological activity and for guiding the design of more potent and selective compounds. nih.govrsc.orgcreighton.edu

For antimicrobial activity, the nature and position of substituents on the thiazole ring are critical. The presence of a 4-hydroxyphenyl group at the 2-position of the 1,3-thiazole nucleus has been shown to positively influence antimicrobial activity. nih.gov In another study, a 2-(3,4-dimethoxyphenyl)ethanamine substituent at position 4 and a phenol (B47542) group at position 2 of the thiazole ring were found to be beneficial for antibacterial activity. nih.gov The conversion of the 1,3-thiazole heterocycle to a benzannelated 1,3-thiazole derivative has also been shown to improve antimicrobial efficacy. nih.gov

In the context of anticancer activity, SAR studies have revealed key pharmacophoric features. For instance, in a series of 2-oxoindolin-3-ylidene thiazole derivatives inspired by the VEGFR-2 inhibitor sunitinib, the pyridinyl ester was identified as a critical pharmacophore, and the thiazole core provided superior inhibition compared to an oxazole (B20620) core. nih.govnih.gov The substitution pattern on the phenyl ring attached to the thiazole moiety also plays a significant role. A shift of an ethoxy substitution from the 4- to the 2-position on the phenyl ring significantly improved the pro-apoptotic and anti-proliferative activities of a series of thiazolidine-2,4-dione derivatives. creighton.edu Furthermore, the lipophilicity of the compounds, as indicated by the partition coefficient (log P), is an important factor for future development, with an optimum log P around 4 being suggested for some series of antimicrobial thiazole derivatives. nih.gov

Correlation Between Structural Features and In Vitro Potency

The biological activity of thiazole derivatives is intrinsically linked to the nature and position of substituents on the thiazole ring and any associated side chains. Structure-activity relationship (SAR) studies on various series of thiazole derivatives have provided insights into the features that govern their in vitro potency in different therapeutic areas.

For instance, in the context of anticancer activity, studies on N-(thiazol-2-yl)-benzamide analogs have shown that modifications to both the thiazole and phenyl rings significantly impact their inhibitory activity against specific targets like the Zinc-Activated Channel (ZAC). nih.gov Similarly, research on 2-acetamido- and 2- or 3-propanamido-thiazole moieties has demonstrated that even small changes in the side chain can lead to substantial differences in antitumor activity against various cancer cell lines. ijper.org

In the realm of antimicrobial agents, the substitution pattern on the thiazole nucleus is critical for activity. For example, in a series of 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives, the nature of the substituent on the phenyl ring attached to the thiazole core was found to influence their antifungal activity, particularly against Candida parapsilosis. researchgate.net Another study on 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives highlighted the importance of specific substitutions for potent activity against various bacterial strains. nih.gov

A general principle emerging from various studies is that the electronic properties, steric bulk, and hydrogen bonding capacity of the substituents all play a crucial role in the interaction of the molecule with its biological target. nih.govnih.gov

Table 1: Illustrative Structure-Activity Relationships in Thiazole Derivatives (General Observations from Related Compounds)

| Compound Series | Key Structural Features | Observed In Vitro Potency Trend | Reference |

| N-(thiazol-2-yl)-benzamide Analogs | Modifications on thiazole and phenyl rings | Altered inhibitory activity at the Zinc-Activated Channel (ZAC). | nih.gov |

| 2-Acetamido/Propanamido-thiazoles | Length and nature of the N-acyl side chain | Significant variation in antitumor activity against different cancer cell lines. | ijper.org |

| Thiazole-piperazine Derivatives | Substituents on the terminal phenyl ring | Influenced antifungal activity, with certain substitutions enhancing potency. | researchgate.net |

| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazoles | Varied substituents on the pyrazoline ring | Demonstrated a range of antibacterial activities. | nih.gov |

This table is for illustrative purposes and is based on general findings for the broader class of thiazole derivatives, not specifically for this compound.

Biochemical Interaction Studies with Carrier Proteins and Enzymes (e.g., Bovine Serum Albumin binding, Lanosterol (B1674476) C14α-demethylase inhibition)

Bovine Serum Albumin (BSA) Binding

For example, a study on 5,6-Dihydroimidazo[2,1-b]thiazole-2-carbaldehyde (a fused thiazole derivative) demonstrated its ability to bind to BSA, with site-specific markers indicating that the binding occurred at site III of the protein. nih.gov The binding constant and the number of binding sites were determined using fluorescence quenching methods. nih.gov Another study on thiamine (B1217682) (which contains a thiazole ring) and its interaction with BSA suggested a static quenching mechanism and identified the involvement of hydrophobic forces in the binding process. jocpr.com The binding of various ligands to BSA is often influenced by the presence of specific functional groups; for instance, a carboxylic acid moiety in nonsteroidal anti-inflammatory drugs (NSAIDs) has been shown to favor binding at site II of BSA. nih.gov

Lanosterol C14α-demethylase Inhibition

Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of sterols in fungi and mammals and is a key target for antifungal drugs. nih.govwikipedia.org While there is no specific data on the inhibition of lanosterol C14α-demethylase by this compound, the development of inhibitors for this enzyme is an active area of research.

Many known inhibitors of CYP51 are azole-based compounds. nih.gov However, research into other heterocyclic scaffolds is ongoing. For instance, dual inhibitors targeting both fungal lanosterol 14α-demethylase and histone deacetylase have been designed and shown to be effective against azole-resistant candidiasis. nih.gov The inhibitory mechanism of these compounds often involves coordination with the heme iron in the active site of the enzyme. nih.gov Natural flavonoids have also been investigated as potential inhibitors of human CYP51A1. mdpi.com The development of effective inhibitors requires a deep understanding of the enzyme's active site and the design of molecules with complementary structural features.

Future Research Directions and Translational Perspectives for 2 1,3 Thiazol 2 Yl Ethanethioamide

Development of Novel and Efficient Synthetic Routes

The advancement of 2-(1,3-Thiazol-2-yl)ethanethioamide-based drug discovery is contingent on the development of innovative and efficient synthetic methodologies. While classical approaches to thiazole (B1198619) synthesis are well-established, future research should prioritize the creation of more sustainable, cost-effective, and scalable routes. A common current method involves the multi-step organic synthesis coupling thiazole precursors with thioamide groups.

Future synthetic strategies could focus on:

One-Pot Syntheses: Designing multi-component reactions that allow for the construction of the core scaffold in a single step, minimizing waste and purification efforts.

Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability, which is particularly advantageous for large-scale production.

Catalytic Methods: Exploring novel metal-based or organocatalytic systems to facilitate key bond formations with higher atom economy and stereoselectivity. For instance, the Hantzsch thiazole synthesis, a classic method, can be optimized using modern catalysts.

Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction times and improve yields for key synthetic transformations.

A comparative overview of potential synthetic improvements is presented in Table 1.

| Scalability | Often challenging for large-scale production | Amenable to continuous flow processes | Easier scale-up, consistent product quality |

Design and Synthesis of Advanced Scaffolds with Enhanced Biological Profiles

The this compound scaffold offers a versatile platform for structural modification to enhance biological activity and selectivity. Structure-activity relationship (SAR) studies are crucial in guiding the design of next-generation analogs. The functionalization of the thiazole ring and the ethanethioamide side chain can significantly impact the compound's interaction with biological targets. nih.gov

Key strategies for designing advanced scaffolds include:

Substitution on the Thiazole Ring: Introducing various substituents (e.g., halogens, alkyl, aryl groups) at different positions of the thiazole ring can modulate lipophilicity, electronic properties, and steric hindrance, thereby influencing target binding and pharmacokinetic properties.

Modification of the Ethanethioamide Moiety: Altering the linker between the thiazole ring and the thioamide group, or replacing the thioamide with other bioisosteres (e.g., amides, esters), could lead to improved metabolic stability and target engagement.

Hybrid Molecule Design: Combining the this compound scaffold with other pharmacologically active moieties to create hybrid molecules with dual or synergistic therapeutic effects. For example, creating hybrids with other heterocyclic systems known for anticancer activity could yield potent new agents. nih.gov

Table 2 highlights potential modifications and their expected impact on the biological profile.

Table 2: Design Strategies for Advanced this compound Scaffolds

| Modification Site | Proposed Change | Rationale / Potential Impact |

|---|---|---|

| Thiazole Ring | Introduction of electron-withdrawing groups | Enhance potency and alter target selectivity |

| Addition of bulky substituents | Improve target specificity and reduce off-target effects | |

| Ethanethioamide Linker | Varying the length of the alkyl chain | Optimize spatial orientation for target binding |

| Introduction of conformational constraints (e.g., rings) | Increase binding affinity and metabolic stability |

| Thioamide Group | Bioisosteric replacement (e.g., with an amide) | Modulate hydrogen bonding capacity and improve drug-like properties |

Integration of Multi-Omics Data with Computational Chemistry for Deeper Mechanistic Understanding

A comprehensive understanding of the mechanism of action is vital for the clinical translation of any therapeutic agent. Integrating multi-omics data (genomics, transcriptomics, proteomics, metabolomics) with computational chemistry offers a powerful approach to elucidate the biological pathways modulated by this compound and its derivatives.

Future research in this area should involve:

Target Identification and Validation: Using chemoproteomics approaches to identify the direct protein targets of the compound. High-throughput transcriptomics can reveal downstream gene expression changes, offering clues about the pathways affected. epa.gov

Mechanistic Elucidation: Combining experimental omics data with molecular docking and molecular dynamics simulations to build a detailed model of how the compound interacts with its target and exerts its biological effect. researchgate.net

Biomarker Discovery: Analyzing omics data from treated cells or organisms to identify potential biomarkers that can predict treatment response or be used for patient stratification in future clinical trials.

Computational Modeling: Employing Density Functional Theory (DFT) calculations to gain insights into the electronic structure, molecular orbitals, and chemical reactivity of the compound, which can complement experimental findings.

Exploration of this compound Derivatives in Emerging Therapeutic Areas

While the primary focus for many thiazole derivatives has been on oncology and infectious diseases, the unique chemical properties of the this compound scaffold suggest potential applications in other emerging therapeutic areas. nih.gov

Promising areas for future investigation include:

Neurodegenerative Diseases: The ability of small molecules to modulate protein aggregation and oxidative stress could be leveraged to explore the potential of these derivatives in conditions like Alzheimer's and Parkinson's disease.

Inflammatory and Autoimmune Disorders: Thiazole-containing compounds have been reported to possess anti-inflammatory properties. researchgate.net Future studies could explore their efficacy in models of rheumatoid arthritis, inflammatory bowel disease, and other autoimmune conditions.

Metabolic Diseases: Investigating the role of these compounds in modulating key metabolic enzymes or signaling pathways involved in diabetes and obesity.

Rare and Neglected Diseases: Given the anti-leishmanial activity noted for some thiazole derivatives, a broader screening against other neglected tropical diseases is warranted.

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery. These technologies can be applied to accelerate the design and optimization of this compound derivatives.

Key applications of AI/ML in this context include:

Predictive Modeling: Developing QSAR (Quantitative Structure-Activity Relationship) models using ML algorithms to predict the biological activity of novel, untested derivatives, thereby prioritizing synthetic efforts.

De Novo Drug Design: Utilizing generative AI models to design novel molecular structures based on the this compound scaffold with optimized properties for a specific biological target.

ADMET Prediction: Employing AI-powered tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, reducing the likelihood of late-stage failures.

Big Data Analysis: Using ML algorithms to analyze large and complex datasets from high-throughput screening and multi-omics studies to identify novel structure-activity relationships and biological insights.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1,3-Thiazol-2-yl)ethanethioamide?

- Methodological Answer : Multi-step organic synthesis is typically employed. A common approach involves coupling thiazole-containing precursors with thioamide groups using carbodiimide-based reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane under basic conditions (triethylamine). Post-reaction purification via extraction and slow evaporation crystallization (methanol/acetone mixtures) ensures high purity . For analogous compounds, multi-step routes starting from halogenated thiazoles or thiophene derivatives are also reported, requiring careful optimization of reaction time, temperature, and stoichiometry .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- IR : Identify thioamide (C=S) stretches (~1200–1000 cm⁻¹) and thiazole ring vibrations (~1600–1500 cm⁻¹).

- NMR : ¹H/¹³C NMR to confirm proton environments (e.g., thiazole protons at δ 7.5–8.5 ppm) and carbon backbone .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths, angles, and intermolecular interactions. For example, C–S bond lengths in thiazole-thioamide derivatives typically range from 1.68–1.72 Å .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results for this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). To address this:

- Perform variable-temperature NMR to probe conformational changes.

- Compare DFT-calculated geometries (e.g., Gaussian09) with SCXRD data to identify equilibrium structures.

- Validate hydrogen bonding patterns via Hirshfeld surface analysis, cross-referencing experimental (XRD) and computational data .

Q. What strategies are effective in analyzing hydrogen bonding patterns in its crystal structure?

- Methodological Answer : Use graph-set analysis (Etter’s formalism) to classify hydrogen bonds. For example:

- R₂²(8) motifs : Observed in N–H⋯N interactions between thiazole and thioamide groups, stabilizing 1D chains .

- Geometric parameters : Measure donor-acceptor distances (e.g., 2.8–3.0 Å for N–H⋯N) and angles (>150°). Tabulate data as below:

| Donor–Acceptor | Distance (Å) | Angle (°) | Motif |

|---|---|---|---|

| N–H⋯N | 2.85 | 158 | R₂²(8) |

| C–H⋯S | 3.20 | 145 | Unclassified |

Tools like Mercury (CCDC) or CrystalExplorer aid visualization .

Q. How to design experiments to assess its potential as a protease inhibitor?

- Methodological Answer :

- In silico screening : Perform molecular docking (AutoDock Vina) against target proteins (e.g., SARS-CoV-2 main protease). Prioritize compounds with low binding energies (ΔG < -8 kcal/mol).

- MD simulations : Use GROMACS/AMBER to assess stability of ligand-protein complexes (100 ns trajectories; RMSD < 2.0 Å).

- In vitro assays : Validate inhibitory activity via fluorescence-based protease activity assays (IC₅₀ determination) .

Q. What challenges arise when refining crystal structures of this compound using SHELX software?

- Methodological Answer :

- Twisted conformations : Thiazole and aryl rings may exhibit dihedral angles >75°, complicating refinement. Use restraints for planar groups and isotropic displacement parameters .

- Disorder modeling : For flexible substituents (e.g., tert-butyl groups), apply PART instructions and occupancy refinement.

- Validation : Check ADDSYM in PLATON to detect missed symmetry and validate with Rint < 0.05 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。